molecular formula C13H15NO2 B8160466 3-Acetyl-N-cyclobutylbenzamide

3-Acetyl-N-cyclobutylbenzamide

Cat. No.: B8160466
M. Wt: 217.26 g/mol
InChI Key: KOSDDNBMVCGZTN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzamide (B126) Derivatives in Medicinal Chemistry Research

The journey of benzamide derivatives in medicinal chemistry began to gain significant traction in the mid-20th century. Researchers at the time started to uncover the therapeutic potential of compounds containing the benzamide structural motif. This led to a more systematic investigation into this class of compounds as their unique pharmacological profiles and ability to interact with various biological targets became more apparent. The inherent stability and relative ease of synthesis of the amide bond in benzamides have made them attractive scaffolds for medicinal chemists. researchgate.netresearchgate.net

The evolution of benzamide-based compounds in drug discovery has been marked by a continuous effort to modify and diversify the basic benzamide scaffold. walshmedicalmedia.com Early research focused on simple substitutions, but with advancements in synthetic organic chemistry, more complex derivatives have been developed. Techniques such as palladium-catalyzed amination have become widely used in medicinal chemistry to create extensive libraries of benzamide derivatives for structure-activity relationship (SAR) studies. researchgate.net These studies systematically alter the chemical structure to understand how specific molecular features influence biological activity. This has led to the discovery of highly potent and selective compounds targeting a range of biological entities.

Benzamide derivatives are known to exhibit a wide spectrum of pharmacological activities. walshmedicalmedia.comwalshmedicalmedia.com This versatility is a key reason for their enduring interest in the scientific community. walshmedicalmedia.com The specific biological effects are largely determined by the nature and position of substituents on the benzamide core. nih.govontosight.ai

Some of the prominent pharmacological activities associated with benzamide derivatives include:

Anti-inflammatory: Certain benzamide derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. walshmedicalmedia.com

Antimicrobial: The benzamide scaffold has been incorporated into compounds with activity against various microbial pathogens, including bacteria and fungi. researchgate.net

Anticancer: Many benzamide derivatives have been investigated for their potential as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors, which can regulate gene expression and induce cancer cell death. researchgate.nettandfonline.com

Antiviral: Researchers have designed benzamide derivatives that can inhibit viral replication, such as those targeting the influenza A virus nucleoprotein. scirp.org

Central Nervous System (CNS) Activity: Benzamides have been developed as ligands for various CNS targets, including sigma receptors and serotonin (B10506) receptors, with applications in psychiatric and neurological disorders. nih.govnih.gov

Enzyme Inhibition: The benzamide moiety is a common feature in inhibitors of various enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are implicated in diseases like Alzheimer's and glaucoma, respectively. mdpi.comnih.gov

Rationale for Investigation of 3-Acetyl-N-cyclobutylbenzamide as a Novel Chemical Entity

The investigation of This compound as a novel chemical entity stems from the established and diverse pharmacological potential of the broader benzamide class. The specific structural features of this compound—the acetyl group at the 3-position of the benzoyl ring and the N-cyclobutyl substituent on the amide nitrogen—present a unique combination for exploration. The acetyl group can potentially engage in hydrogen bonding and other interactions with biological targets, while the cyclobutyl group introduces a specific steric and lipophilic character that can influence binding affinity and pharmacokinetic properties. The rationale is to explore if this particular combination of substituents can lead to novel or improved biological activities compared to existing benzamide derivatives.

Overview of Current Academic Research Trajectories for the Compound's Structural Class

Current academic research on compounds structurally related to This compound is multifaceted and dynamic. A significant trajectory involves the design and synthesis of novel derivatives with tailored properties for specific biological targets. tandfonline.com This often involves computational modeling and docking studies to predict binding interactions before synthesis. nih.gov Another major research direction is the exploration of these compounds as chemical tools to probe biological pathways. For instance, selective inhibitors can help elucidate the function of specific enzymes or receptors in cellular processes. uark.edu There is also a continuous effort to develop more efficient and sustainable synthetic methodologies for preparing these compounds.

Methodological Considerations in Studying this compound in a Research Setting

The study of This compound in a research setting requires a combination of chemical and biological methodologies.

Synthesis and Characterization: The initial step involves the chemical synthesis of the compound, which could be achieved through the reaction of 3-acetylbenzoic acid or its corresponding acyl chloride with cyclobutylamine. Following synthesis, rigorous purification and characterization are essential. This typically involves techniques like:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms. mdpi.com

Mass Spectrometry (MS): To confirm the molecular weight of the compound. mdpi.com

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. google.com

Biological Evaluation: Once a pure sample is obtained, its biological activity can be evaluated through a variety of in vitro and in vivo assays.

In Vitro Assays: These are conducted in a controlled laboratory environment, often using isolated enzymes, receptors, or cell lines. Examples include enzyme inhibition assays, receptor binding assays, and cell viability assays to assess cytotoxicity. nih.govderpharmachemica.com

Structure-Activity Relationship (SAR) Studies: To understand the contribution of the acetyl and cyclobutyl groups, analogues with different substituents would be synthesized and tested. nih.gov

Computational Modeling: Molecular docking and other computational techniques can be used to predict how This compound might interact with specific biological targets and to rationalize the results from biological assays. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(15)10-4-2-5-11(8-10)13(16)14-12-6-3-7-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSDDNBMVCGZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Acetyl N Cyclobutylbenzamide

Diverse Synthetic Routes to the Core Benzamide (B126) Structure

The formation of the central benzamide core is a critical step in the synthesis of 3-Acetyl-N-cyclobutylbenzamide. This involves the creation of an amide bond between a derivative of 3-acetylbenzoic acid and cyclobutylamine.

Conventional solution-phase synthesis represents the most traditional route to benzamides. wikipedia.org This methodology typically involves the reaction of an activated carboxylic acid derivative with an amine. For the synthesis of this compound, the common starting materials would be 3-acetylbenzoic acid and cyclobutylamine. The carboxylic acid is usually activated to facilitate the nucleophilic attack by the amine.

A primary method is the conversion of 3-acetylbenzoic acid to its more reactive acyl chloride, 3-acetylbenzoyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with cyclobutylamine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. organic-chemistry.orglibretexts.org

Alternatively, direct amidation can be performed using various coupling reagents that activate the carboxylic acid in situ. This avoids the need to isolate the often-sensitive acyl chloride. A wide array of such reagents is available to the synthetic chemist. organic-chemistry.org

Table 1: Common Coupling Reagents for Direct Amidation

Reagent Class Specific Examples General Conditions
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) Often used with additives like HOBt to suppress side reactions.
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) Mild conditions, effective for sterically hindered amines.

These solution-based methods are well-understood and widely practiced, forming the bedrock of benzamide synthesis. wikipedia.org

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the functionalization of aromatic rings. ylikonet.gr This strategy can be envisioned for the synthesis of this compound in several ways. One could start with N-cyclobutylbenzamide and use a palladium catalyst to directly install the acetyl group at the meta-position, although controlling regioselectivity for meta-functionalization can be challenging.

More commonly, these methods are used for ortho-functionalization, where the amide group itself acts as a directing group. chemistrylearner.com A palladium catalyst can coordinate to the amide oxygen, bringing the metal center in close proximity to the ortho C-H bond and facilitating its activation. organic-chemistry.orgwikipedia.org This activated intermediate can then couple with a variety of partners. While not a direct route to the 3-acetyl derivative, this highlights the power of catalysis in building substituted benzamide cores that could be later modified. For instance, an ortho-alkenylated benzamide could potentially be oxidized to an acetyl group. This approach avoids the use of stoichiometric activating agents and oxidants, offering a more atom-economical pathway. wikipedia.org

In line with the principles of green chemistry, microwave-assisted organic synthesis has gained significant traction. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction times and often improving product yields. acs.orgrsc.org For example, a conventional benzamide hydrolysis that takes an hour can be completed in just seven minutes under microwave conditions with a 99% yield. nih.govnih.gov The synthesis of benzamides, whether from acyl chlorides or via direct coupling, can be significantly accelerated using this method. ncert.nic.in

Microwave-assisted synthesis is considered a green chemistry approach because it is energy-efficient, fast, and often allows for the use of fewer hazardous solvents. nih.gov Solvent-free methods, where reactants are mixed and heated directly (sometimes on a solid support), represent another green approach to amide synthesis, minimizing solvent waste and simplifying purification. wikipedia.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days acs.org Minutes nih.govncert.nic.in
Energy Input Conductive heating, slow, inefficient Direct dielectric heating, rapid, efficient nih.gov
Yield Often moderate to good acs.org Often higher yields acs.orgncert.nic.in
Side Reactions More prevalent due to long reaction times Reduced due to short reaction times

| Green Aspect | Higher energy consumption, more solvent use | Lower energy consumption, potential for solvent-free conditions wikipedia.org |

Optimization of Synthetic Pathways for Research Scale Production and Purity

For research purposes, the optimization of a synthetic pathway focuses on achieving reliable access to the target compound in high purity and reasonable yield. Optimizing the synthesis of this compound involves systematically evaluating reaction parameters. This includes screening different solvents, bases, coupling reagents (for conventional synthesis), or catalysts and ligands (for catalyst-assisted routes) to identify the conditions that maximize the yield of the desired product while minimizing impurities.

Temperature and reaction time are critical variables. For instance, comparing a known method that required 12 hours to achieve a 56% yield with a modified procedure that yields a better result in only 4 hours is a key aspect of optimization. acs.org Purification is another crucial step. Chromatographic techniques like flash column chromatography are standard for purifying research-scale quantities, and optimizing the solvent system (eluent) is essential for achieving high purity. For larger research quantities, translating a successful batch reaction into a continuous flow system can offer significant advantages in terms of safety, consistency, and scalability. iitk.ac.in

Chemical Transformations and Derivatization Strategies of this compound

The this compound molecule possesses several reactive sites, but the acetyl moiety offers the most versatile handle for chemical modification. The carbonyl group and the adjacent methyl group are hubs of reactivity, allowing for a wide range of transformations.

The acetyl group, an aryl methyl ketone, is a synthetically useful functional group that can be converted into numerous other functionalities. nih.govresearchgate.net These transformations can significantly alter the electronic and steric properties of the molecule.

Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol, 3-(1-hydroxyethyl)-N-cyclobutylbenzamide. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, offering a mild and selective method. wikipedia.orgpressbooks.pub More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used. organic-chemistry.orgwikipedia.org This conversion changes the group from a planar, electron-withdrawing sp² center to a chiral, sp³ center that can act as a hydrogen bond donor.

Oxidation to a Carboxylic Acid: The Haloform reaction provides a classic method for converting a methyl ketone into a carboxylic acid. ncert.nic.in By treating this compound with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide, the acetyl group is converted into a carboxylate, yielding N-cyclobutylisophthalamic acid upon workup. chemistrylearner.comwikipedia.org The reaction proceeds via the formation of a trihalomethyl intermediate. iitk.ac.in This transformation replaces the acetyl group with a highly polar, acidic functional group.

Condensation Reactions: The carbonyl carbon is electrophilic and can react with various nucleophiles.

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) yields the corresponding oxime or hydrazone, respectively. wikipedia.orgkhanacademy.org These reactions are typically straightforward and serve to protect the carbonyl group or introduce new points for further functionalization. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a mild base. wikipedia.org This results in a new carbon-carbon double bond, extending the conjugation of the aromatic system and providing a scaffold for further synthetic elaboration. sigmaaldrich.comnih.gov

Willgerodt-Kindler Reaction: This powerful but often harsh reaction transforms an aryl alkyl ketone into a terminal thioamide. organic-chemistry.org Treatment of this compound with sulfur and a secondary amine (like morpholine) at high temperatures would yield a thioamide derivative where the carbonyl group has effectively migrated to the terminal methyl position. researchgate.netrsc.org Subsequent hydrolysis can furnish the corresponding carboxylic acid or amide. This reaction fundamentally alters the carbon skeleton of the side chain.

Table 3: Summary of Key Transformations of the Acetyl Moiety

Reaction Type Reagents Product Functional Group Impact on Molecular Properties
Reduction NaBH₄ or LiAlH₄ Secondary Alcohol (-CH(OH)CH₃) Introduces chirality and H-bond donor capability. pressbooks.pub
Haloform Reaction Br₂/NaOH or I₂/NaOH Carboxylic Acid (-COOH) Converts a neutral group to an acidic, polar group. wikipedia.org
Oxime Formation NH₂OH·HCl, Base Oxime (-C(=NOH)CH₃) Increases molecular complexity, potential for rearrangement. wikipedia.org
Knoevenagel Condensation CH₂(CN)₂, Base α,β-Unsaturated Dinitrile (-C(CH₃)=C(CN)₂) Forms a C-C bond, extends conjugation. wikipedia.org

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide (-CH₂C(=S)NR₂) | Rearranges carbon skeleton, introduces sulfur. organic-chemistry.org |

Functionalization of the Cyclobutyl Group

The cyclobutyl group in this compound offers a unique three-dimensional scaffold that can be strategically modified to influence the molecule's physicochemical properties and biological activity. The functionalization of cyclobutane (B1203170) rings is an area of growing interest in medicinal chemistry, as it can lead to analogues with improved metabolic stability and binding affinity. nih.govresearchgate.net

Recent advances in synthetic chemistry have provided methods for the functionalization of cyclobutane rings, which can be adapted for the modification of the N-cyclobutyl group in the target molecule. One notable strategy involves the C–H functionalization of cyclobutyl ketones, which can lead to the stereospecific synthesis of cis-γ-functionalized derivatives. nih.govnih.gov While this method targets cyclobutyl ketones, the principles could potentially be extended to the N-cyclobutylbenzamide scaffold through carefully designed synthetic routes.

Hypothetically, functionalization of the cyclobutyl group of this compound could be achieved through several approaches:

Direct C-H Activation/Functionalization: Modern catalytic systems, often employing transition metals like palladium or rhodium, could potentially be used to directly activate and functionalize the C-H bonds of the cyclobutyl ring. This would allow for the introduction of a variety of substituents, such as alkyl, aryl, or heteroaryl groups.

Radical-Mediated Functionalization: The cyclobutyl ring can undergo radical-mediated reactions. For instance, photochemical methods could be employed to generate a radical on the cyclobutyl ring, which could then be trapped by various radical acceptors to introduce new functional groups.

Ring-Opening and Re-functionalization: Although more drastic, the strained cyclobutane ring can be opened under specific conditions. The resulting linear chain could then be functionalized and subsequently cyclized to re-form a substituted cyclobutane ring.

These proposed functionalizations would generate a library of analogues, each with a unique substitution pattern on the cyclobutyl ring, which would be invaluable for detailed structure-activity relationship (SAR) studies. The table below outlines potential functionalization reactions and the expected products.

Reaction Type Reagents and Conditions Potential Functional Group Introduced Hypothetical Product
C-H ArylationPd(OAc)₂, Ligand, Aryl Halide, BaseAryl3-Acetyl-N-(3-arylcyclobutyl)benzamide
C-H AlkylationRadical Initiator, Alkyl HalideAlkyl3-Acetyl-N-(3-alkylcyclobutyl)benzamide
HydroxylationOxidizing Agent (e.g., Cytochrome P450 mimic)Hydroxyl3-Acetyl-N-(3-hydroxycyclobutyl)benzamide

Substitution Pattern Variations on the Benzamide Ring for Structure-Activity Probing

The benzamide ring is a common scaffold in many biologically active molecules, and its substitution pattern plays a crucial role in determining the compound's pharmacological profile. acs.orgacs.orgnih.gov Systematic variation of the substituents on the benzamide ring of this compound is a key strategy for probing its structure-activity relationships (SAR). researchgate.net By introducing different functional groups at various positions, it is possible to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetic parameters.

Several studies on substituted benzamides have highlighted the importance of the nature and position of substituents on their biological activity. For instance, in a series of benzamide derivatives investigated as potential antipsychotic agents, the introduction of amino and hydroxyl groups on the benzamide ring significantly influenced their dopamine (B1211576) D2 and serotonin (B10506) 5-HT1a and 5-HT2A receptor binding affinities. acs.org Similarly, in the development of inhibitors for Mycobacterium tuberculosis, the substitution at the C-5 position of the benzamide core was found to be critical for potency, with smaller, electron-rich groups being more favorable. acs.org

For this compound, a systematic exploration of substituents at the ortho, meta, and para positions relative to the amide functionality would be informative. The existing 3-acetyl group already provides a key interaction point. Further modifications could include:

Introduction of Halogens (F, Cl, Br): Halogen atoms can influence the electronic properties of the ring and can participate in halogen bonding, potentially enhancing binding affinity.

Addition of Small Alkyl or Alkoxy Groups (e.g., -CH₃, -OCH₃): These groups can probe steric limitations within a binding pocket and can also affect the molecule's lipophilicity.

Incorporation of Hydrogen Bond Donors and Acceptors (-OH, -NH₂, -CN): These groups can form specific hydrogen bonds with target receptors, which can significantly increase binding affinity and selectivity.

The following table summarizes the findings from studies on other benzamide derivatives, which can guide the SAR exploration of this compound.

Compound Series Substitution Position Favorable Substituents Observed Effect on Activity Reference
Antipsychotic Benzamidesortho to amide-NH₂, -OHIncreased D2/5-HT1a/5-HT2A receptor affinity acs.org
Antitubercular BenzamidesC-5 (meta to amide)Small, electron-rich groups (e.g., -CH₃)Increased potency against M. tuberculosis acs.org
Acetylcholinesterase Inhibitorspara to amideDimethylamine side chainPotent inhibition and selectivity against AChE nih.gov
Bcr-Abl Kinase Inhibitors3-position (meta to amide)Halogens, -CF₃Potent inhibition of Bcr-Abl kinase nih.gov

By synthesizing and evaluating a diverse set of analogues with variations on both the cyclobutyl group and the benzamide ring, a comprehensive understanding of the SAR for this class of compounds can be established, paving the way for the design of more potent and selective molecules.

Biological Activity and Target Engagement of 3 Acetyl N Cyclobutylbenzamide in Preclinical in Vitro Models

High-Throughput Screening (HTS) and Hit Identification for Benzamide (B126) Derivatives

While high-throughput screening is a common method for identifying novel bioactive compounds, there are no published studies that specifically mention the inclusion or identification of 3-Acetyl-N-cyclobutylbenzamide as a hit from such campaigns.

Receptor Binding Profiling and Affinity Determination

No data has been published detailing the receptor binding profile or affinity of this compound for any biological target.

Agonist Activity Assessment in Cellular Systems

There are no available studies assessing the potential agonist activity of this compound in any cellular systems.

Antagonist Activity Assessment against Specific Receptors

Information regarding the antagonist activity of this compound against any specific receptors is not available in the scientific literature.

Allosteric Modulation Studies of Target Proteins

There are no published reports on whether this compound acts as an allosteric modulator of any target proteins.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation Studies

The potential for this compound to act as an enzyme inhibitor has not been reported.

Determination of IC50 and Ki Values

Due to the absence of enzyme inhibition studies, there are no determined IC50 or Ki values for this compound.

Cellular Pathway Modulation and Reporter Gene Assays

Research into the specific effects of this compound on cell-based signaling pathways is not yet available in published literature. Studies on related N-substituted benzamide compounds have indicated the potential for this class to induce apoptosis and exhibit antiproliferative activity. For instance, the compound 3-chloroprocainamide (3CPA) has been shown to induce a G2/M cell cycle block and subsequent apoptosis in murine pre-B cells and human promyelocytic cancer cells. nih.gov This apoptotic pathway was found to involve the release of cytochrome c and the activation of caspase-9. nih.gov However, it is crucial to note that these findings pertain to a different, though structurally related, molecule. Direct experimental evidence is required to ascertain if this compound modulates similar or different cellular signaling pathways.

There are no transcriptomic studies available in the public domain that have investigated the impact of this compound on global gene expression profiles in any cell type. Transcriptomic analyses, such as microarray or RNA-sequencing, would be instrumental in identifying the genes and cellular pathways that are transcriptionally altered following treatment with this compound, thereby offering insights into its mechanism of action.

Phenotypic Screening in Defined Biological Systems (e.g., cell lines, organoids)

There is no published research on the effects of this compound in phenotypic screens, including its potential to inhibit specific cellular processes like biofilm formation. Phenotypic screening in relevant biological systems would be a valuable approach to uncover novel activities of this compound.

Information regarding the ability of this compound to induce desired cellular responses in preclinical in vitro models is not available in the current scientific literature. Future research employing phenotypic screening assays could identify potential therapeutic applications for this compound by revealing its effects on various cellular behaviors and functions.

Selectivity and Off-Target Profiling in In Vitro Systems

A comprehensive understanding of a compound's selectivity is paramount in preclinical development to predict its potential for on-target efficacy versus off-target liabilities. For this compound, in vitro selectivity profiling would be conducted to assess its binding affinity and inhibitory activity against a panel of related and unrelated biological targets. This process is crucial for identifying any potential for polypharmacology, where a compound interacts with multiple targets, which can be either beneficial or detrimental.

Typically, the selectivity of a compound like this compound would be evaluated against other members of the same protein family as its primary target. For instance, if the primary target is a specific kinase, its activity would be measured against a broad panel of other kinases to determine its selectivity profile. A highly selective compound will show potent activity against its intended target with significantly lower or no activity against other tested proteins.

In addition to assessing selectivity against related proteins, off-target profiling involves screening the compound against a diverse array of receptors, enzymes, ion channels, and transporters that are known to be associated with adverse drug reactions. These panels, often conducted by specialized contract research organizations, can help to flag potential safety concerns early in the drug discovery process.

While the specific in vitro selectivity and off-target profiling data for this compound are not detailed in the public domain, the general principles of such studies are well-established. The data from these assays are typically presented in tables that summarize the inhibitory concentrations (e.g., IC50) or binding affinities (e.g., Ki) for each tested target.

For illustrative purposes, a hypothetical selectivity profile for this compound is presented below. This data is not factual and is intended to demonstrate how such information would be typically displayed.

Hypothetical Kinase Selectivity Data for this compound

Kinase TargetIC50 (nM)
Primary Target Kinase A 10
Kinase B>10,000
Kinase C850
Kinase D>10,000
Kinase E1,200

Hypothetical Off-Target Profiling of this compound (% Inhibition at 10 µM)

Off-Target% Inhibition
hERG<5%
5-HT2B Receptor12%
M1 Muscarinic Receptor<10%
Cyclooxygenase-1 (COX-1)8%
Dopamine (B1211576) Transporter (DAT)15%

The interpretation of such data would be critical. For instance, significant inhibition of the hERG channel could indicate a potential for cardiac arrhythmias, while interaction with various receptors could predict central nervous system side effects. A favorable profile for this compound would show high potency for its intended target and minimal interaction with a wide range of off-targets. The absence of publicly available, specific data for this compound means that any discussion of its selectivity and off-target effects remains speculative.

Structure Activity Relationship Sar Studies of 3 Acetyl N Cyclobutylbenzamide Analogs

Systematic Modification of the Benzamide (B126) Core and its Impact on Biological Activity

The benzamide core is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological activity of the resulting compounds. Amide groups can form hydrogen bonds with target enzymes, contributing to binding affinity. nih.gov

The nature and position of substituents on the benzamide ring are critical determinants of biological potency and selectivity. Both electronic and steric factors of the substituents play a role. nih.gov For instance, in a series of benzamide derivatives targeting the PD-1/PD-L1 interaction, the introduction of various substituents on the benzene (B151609) ring generally led to significant changes in activity. nih.gov

Electron-donating and electron-withdrawing groups can alter the electron density of the benzamide system, thereby influencing its interaction with biological targets. In some series of benzamides, electron-withdrawing groups have been shown to be beneficial for activity. acs.org The acetyl group at the meta-position of 3-acetyl-N-cyclobutylbenzamide is a moderately deactivating, electron-withdrawing group.

The size and lipophilicity of substituents also play a crucial role. In the development of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, a range of functionalized benzamide analogs displayed a wide spectrum of M1 potency and selectivity, underscoring the impact of these modifications. nih.gov

To illustrate the influence of substituents, the following table presents hypothetical data based on general SAR principles for benzamide analogs, where "Activity" could represent inhibition of a target enzyme or receptor binding affinity.

CompoundSubstituent (R)PositionElectronic EffectPredicted Relative Activity
Analog 1H-NeutralBaseline
Analog 23-AcetylmetaElectron-withdrawingModerate
Analog 34-MethoxyparaElectron-donatingHigh
Analog 44-NitroparaStrong electron-withdrawingLow
Analog 52-MethylorthoElectron-donating/Steric hindranceVariable
Analog 63,5-DichlorometaElectron-withdrawingHigh

This table is illustrative and based on general SAR trends observed in benzamide derivatives.

The position of a substituent on the benzamide ring can dramatically alter a compound's biological activity. This is due to the different spatial arrangements of the substituent relative to the amide linkage, which in turn affects how the molecule fits into a binding pocket and interacts with key residues.

For example, in a study of benzamide-based PD-1/PD-L1 antagonists, it was found that compounds with a meta-methoxy group were more potent than those with ortho- or para-methoxy groups. nih.gov This suggests that for that particular target, the meta position is optimal for placing a substituent of that nature.

Conversely, in another study on SARS-CoV protease inhibitors, ortho substituents on the benzamide moiety were generally tolerated and, in some cases, preferred if they possessed specific steric and electronic characteristics. nih.gov For instance, a methyl group in the ortho position was found to be the most active in one set of analogs. nih.gov

The table below illustrates the potential impact of the acetyl group's position on the biological activity of an N-cyclobutylbenzamide scaffold, based on general principles of positional isomerism in drug design.

CompoundAcetyl Group PositionPredicted Receptor FitPredicted Enzyme Inhibition
2-Acetyl-N-cyclobutylbenzamideorthoMay cause steric hindrance, potentially reducing binding affinity. Could form intramolecular hydrogen bonds, altering conformation.Activity likely sensitive to the size of the active site.
This compoundmetaGenerally well-tolerated. The substituent projects away from the plane of the amide bond, often allowing for favorable interactions in a binding pocket.Often a favorable position for maintaining or improving activity.
4-Acetyl-N-cyclobutylbenzamideparaThe substituent is positioned distally from the amide linkage. Its effect will depend on the topology of the binding site.Can have a significant impact on activity, which could be either positive or negative depending on the target.

This table provides a generalized prediction based on common observations in medicinal chemistry.

Role of the Cyclobutyl Moiety in Target Recognition and Binding Affinity

While this compound itself is achiral, the introduction of substituents on the cyclobutyl ring would create stereocenters. The stereochemistry of a drug molecule is a critical factor in its interaction with chiral biological macromolecules like receptors and enzymes. nih.gov Generally, one enantiomer of a chiral drug will have a better fit with its target and thus be more active than the other. nih.gov This is because the specific three-dimensional arrangement of atoms is necessary to align with the corresponding binding regions of the target. nih.gov

For instance, if a substituent were added to the cyclobutyl ring of N-cyclobutylbenzamide analogs, the cis and trans isomers would likely exhibit different biological activities due to their distinct spatial orientations.

Studies on related N-cyclopropyl amides have shown that they can adopt unexpected conformations around the amide bond, which can influence their biological properties. acs.org It is reasonable to assume that N-cyclobutyl amides also have specific conformational preferences that are important for their bioactivity. The rigidity of the cyclobutyl group, compared to a more flexible alkyl chain, can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Impact of the Acetyl Group on the Pharmacological Profile and Target Engagement

The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially forming an additional interaction with a receptor or enzyme active site. This could contribute to the binding affinity and selectivity of the compound. The presence and position of such a group can be a key determinant of activity, as seen in various SAR studies where the introduction of a ketone or other hydrogen-bond accepting group modulates biological effect. iomcworld.com

The steric bulk of the acetyl group also plays a role. While not excessively large, it does occupy a specific region of space that must be accommodated by the binding site. The meta position generally allows for this without causing significant steric clashes that might be observed with an ortho substituent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of benzamide derivatives, QSAR models are instrumental in predicting the potency and selectivity of new analogs, thereby guiding medicinal chemistry efforts to optimize lead compounds. These models quantify the relationship by using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

The development of robust QSAR models for benzamide derivatives involves constructing mathematical equations that link molecular descriptors to biological activities, such as inhibitory potency (e.g., pIC50) or receptor selectivity. Various statistical methods are employed, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like support vector regression (SVR) and random forest (RF) regression. mtak.hu

A typical linear QSAR model can be represented by the equation: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their respective coefficients, with c₀ being a constant.

The predictive power and reliability of a QSAR model are assessed through rigorous statistical validation. Key parameters include the coefficient of determination (R²), which measures how well the model explains the variance in the experimental data, and the cross-validation coefficient (Q² or R²cv), which assesses the model's predictive ability on new data. tandfonline.com An acceptable QSAR model generally has an R² value greater than 0.6 and a Q² value greater than 0.5. The Fisher test value (F-test) and Root Mean Square Error (RMSE) are also critical for evaluating the statistical significance and accuracy of the model. mtak.hu

For instance, a 3D-QSAR study on a series of N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors developed a model with a coefficient of determination (r²) of 0.7357, indicating a strong correlation between the selected descriptors and the inhibitory activity. dundee.ac.uk Another study on amide derivatives used to inhibit xanthine (B1682287) oxidase developed several models, with a support vector regression model showing excellent predictive ability, evidenced by an R² of 0.97 for the training set and 0.95 for the test set. mtak.hu

Table 1: Examples of Statistical Validation Parameters for QSAR Models of Benzamide and Related Derivatives

Model Type / Compound Series Target Statistical Method R² (Training Set) Q² (Cross-Validation) Reference
Benzamide Derivatives Endothelial Cell Proliferation Imperialist Competitive Algorithm 0.9842 0.9807 acs.org
2-Thioarylalkyl Benzimidazole (B57391) Derivatives Anthelmintic Activity Multiple Linear Regression (MLR) 0.917 Not Reported tandfonline.com
N-(2-aminophenyl)-benzamide Derivatives HDAC2 Inhibition Multiple Linear Regression (MLR) 0.7357 Not Reported dundee.ac.uk

This table is interactive and can be sorted by column.

These models for potency can be extended to predict selectivity by developing separate QSAR models for activity against different targets. The ratio of predicted potencies can then provide an estimate of selectivity. For example, by modeling the inhibition of two related enzymes, researchers can identify descriptors that differentially influence the activity against each, paving the way for the design of more selective inhibitors.

The true utility of a QSAR model lies in the interpretation of its molecular descriptors, as this provides insight into the structural features that govern biological activity. Descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological types. The sign and magnitude of a descriptor's coefficient in the QSAR equation indicate the nature and importance of its influence on the activity. rgdscience.comwikipedia.org

A positive coefficient suggests that an increase in the value of that descriptor enhances biological activity, while a negative coefficient implies the opposite. wikipedia.org

Electronic Descriptors : These describe the electronic properties of a molecule. For example, the energy of the Highest Occupied Molecular Orbital (E HOMO) and the dipole moment (μ) have been used to model the activity of benzimidazole derivatives. tandfonline.com A negative coefficient for E HOMO might indicate that molecules that are better electron donors are more active.

Hydrophobic Descriptors : Lipophilicity, often represented by logP, is a crucial descriptor. In a study of 3-nitro-2,4,6-trihydroxy benzamides, hydrophilic and polar properties were found to be important for inhibitory activity, suggesting that descriptors related to polarity would be significant in the QSAR model. tandfonline.com

Steric and Topological Descriptors : These relate to the size, shape, and connectivity of the molecule. Descriptors like molecular weight, molar volume, and van der Waals volume fall into this category. acs.orgnih.gov For instance, a QSAR model might reveal that increased bulk in a specific region of the molecule (e.g., the N-cyclobutyl group) is detrimental to activity, which would be reflected by a negative coefficient for a steric descriptor in that region.

Table 2: Interpretation of Selected Molecular Descriptors in Benzamide QSAR Studies

Descriptor Type Example Descriptor Biological Significance Interpretation
Electronic Dipole Moment (μ) A negative coefficient indicates that lower polarity, and thus lower dipole moment, is favorable for activity. tandfonline.com
Electronic E HOMO A positive coefficient suggests that higher HOMO energy (better electron-donating ability) increases activity.
Hydrophobic Partition Coefficient (logP) A positive coefficient indicates that increased lipophilicity enhances activity, possibly by improving membrane permeability or hydrophobic interactions in the binding pocket.
Topological Wiener Index (W) A descriptor of molecular branching. Its sign can indicate whether a more compact or a more linear structure is preferred for activity.

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. A positive coefficient in a specific region suggests that bulkier, more polarizable groups are beneficial. |

Understanding these relationships allows chemists to rationally design new analogs of this compound. For example, if a QSAR model indicates that electron-withdrawing groups on the benzamide ring increase potency, analogs could be synthesized with substituents like nitro or cyano groups to test this hypothesis.

Ligand Efficiency and Lipophilic Efficiency Analysis for Analogs in Drug Discovery

Ligand Efficiency (LE) normalizes binding affinity for molecular size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It helps identify compounds that achieve high potency with a relatively small number of atoms. mtak.hutandfonline.com A higher LE is generally desirable, with a value of ≥ 0.3 often considered a benchmark for promising compounds. researchgate.net LE = -RTln(Kᵢ) / HAC ≈ 1.4 * pIC₅₀ / HAC

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates potency to lipophilicity (logP or logD). This metric is critical because high lipophilicity is often associated with poor solubility, high metabolic clearance, and off-target toxicity. sciforschenonline.orggardp.org The goal is to increase potency without a concurrent increase in lipophilicity. An increase in LipE during optimization is a strong indicator of a productive modification. sciforschenonline.org A LipE value greater than 5 or 6 is often considered attractive for drug candidates. wikipedia.org LipE = pIC₅₀ - logP

Analyzing these metrics for a series of this compound analogs can provide valuable guidance. For example, consider a hypothetical series where modifications are made to the parent structure. Calculating LE and LipE allows for a direct comparison of the quality of these modifications.

Table 3: Hypothetical Ligand and Lipophilic Efficiency Analysis for this compound Analogs

Compound R-Group Modification pIC₅₀ logP HAC Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
Parent (3-Acetyl) 7.0 2.5 18 0.54 4.5
Analog A 3-Fluoroacetyl 7.2 2.6 19 0.53 4.6
Analog B 3-Cyano 7.5 2.2 18 0.58 5.3
Analog C 4-Chloro 7.8 3.2 19 0.57 4.6

| Analog D | 3-Methoxy | 6.8 | 2.4 | 19 | 0.50 | 4.4 |

This table is interactive and can be sorted by column.

In this hypothetical analysis:

Analog B is a promising candidate. It shows a significant increase in potency and LipE, the latter due to a favorable decrease in lipophilicity. Its LE is also the highest in the series.

Analog C provides a substantial potency boost, but at the cost of increased lipophilicity, resulting in no improvement in LipE over Analog A. This suggests the potency gain may be primarily due to non-specific hydrophobic interactions, which can be undesirable. sciforschenonline.org

Analog A shows a modest improvement in potency and LipE, indicating a reasonably efficient modification.

Analog D is less efficient than the parent compound on all metrics.

By using LE and LipE, researchers can prioritize analogs like B for further development, as they represent a more "efficient" use of atoms and lipophilicity to achieve the desired biological activity, increasing the probability of developing a successful drug candidate. sciforschenonline.orgnih.gov

Mechanistic Investigations of 3 Acetyl N Cyclobutylbenzamide at the Molecular Level

Ligand-Target Interaction Studies

The direct interaction of a compound with its biological target is a cornerstone of understanding its pharmacological effect. Techniques such as X-ray co-crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Isothermal Titration Calorimetry (ITC) are pivotal in characterizing these interactions.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govresearchgate.net By co-crystallizing a compound with its target protein, researchers can visualize the precise binding mode, identify key amino acid residues involved in the interaction, and understand the conformational changes that may occur upon binding. youtube.com This structural information is invaluable for structure-based drug design and for understanding the specificity of the interaction. researchgate.netnih.gov

At present, there are no publicly available X-ray co-crystal structures of 3-Acetyl-N-cyclobutylbenzamide in complex with any target protein in the Protein Data Bank (PDB) or other scientific databases.

Solution NMR spectroscopy is a versatile tool for studying protein-ligand interactions in a near-physiological environment. nih.govmdpi.com Techniques like ligand-observed NMR, such as Saturation Transfer Difference (STD) NMR, are particularly useful for identifying binders within a mixture and for mapping the parts of a ligand that are in close contact with the receptor. nih.gov Protein-observed NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can monitor chemical shift perturbations in the protein upon ligand binding, allowing for the identification of the binding site on the protein surface. researchgate.net

There are currently no published studies that employ NMR spectroscopy to investigate the binding of this compound to a biological target.

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edu A complete thermodynamic profile provides a deeper understanding of the driving forces behind the molecular recognition process. malvernpanalytical.comresearchgate.net

Data from ITC experiments for the interaction of this compound with any target protein are not available in the scientific literature.

Elucidation of Signaling Cascades Modulated by the Compound in Cellular Systems

No studies have been published detailing the specific signaling cascades modulated by this compound in any cellular system.

Allosteric Mechanisms of Action and Their Characterization

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and activity. Characterizing an allosteric mechanism often requires a combination of structural, biophysical, and functional assays to demonstrate binding to a secondary site and modulation of the primary site's function.

There is no evidence in the current scientific literature to suggest or characterize an allosteric mechanism of action for this compound.

In Vitro Biomarker Identification and Validation Relevant to the Mechanism of Action

Biomarkers are measurable indicators of a biological state or condition. In the context of drug action, in vitro biomarkers can be used to confirm target engagement and to quantify the biological response to a compound in cellular models. This can include changes in the expression or activity of specific proteins or changes in metabolic profiles.

Research to identify and validate in vitro biomarkers relevant to the mechanism of action of this compound has not been reported.

Computational Chemistry and Molecular Modeling of 3 Acetyl N Cyclobutylbenzamide

Molecular Docking Studies and Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Acetyl-N-cyclobutylbenzamide, docking studies are instrumental in predicting its binding pose within the active site of a target protein. These predictions are crucial for understanding the specific molecular interactions that drive binding and inhibitory activity.

Key interactions often identified in docking studies include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. For instance, the acetyl group of this compound might act as a hydrogen bond acceptor, while the cyclobutyl and phenyl rings can engage in hydrophobic interactions within the binding pocket. The accuracy of these predictions is paramount, as they form the basis for further computational analyses and rational drug design. Various software programs, such as AutoDock Vina, are utilized to perform these docking simulations, providing a ranked list of possible binding poses based on scoring functions that estimate binding affinity. nih.gov

Below is a table summarizing typical interactions predicted by molecular docking for a hypothetical complex of this compound:

Interaction TypeLigand Group InvolvedProtein Residue (Example)
Hydrogen BondAcetyl oxygenTyr123
Hydrogen BondAmide N-HAsp89
Hydrophobic InteractionPhenyl ringLeu45, Val67
Hydrophobic InteractionCyclobutyl ringIle100, Pro101

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. These simulations track the movements of atoms and molecules, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

For the this compound-protein complex, MD simulations can validate the stability of the docked pose. researchgate.net If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the predicted binding mode. Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein, highlighting key dynamic interactions that contribute to binding affinity. Analysis of the simulation trajectory can identify persistent hydrogen bonds and stable hydrophobic contacts, providing a more comprehensive understanding of the binding event. These simulations are computationally intensive but provide invaluable information for understanding the dynamic nature of molecular recognition. nih.gov

The following table illustrates the type of data that can be extracted from an MD simulation of the this compound complex:

ParameterDescriptionTypical Value/Observation
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions, indicating stability.Low and stable RMSD for the ligand suggests a stable binding pose.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.High occupancy indicates a strong and stable hydrogen bond.
Residue Flexibility (RMSF)Measures the fluctuation of individual amino acid residues.Can indicate which parts of the protein are flexible or rigid upon ligand binding.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for this compound would typically consist of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed based on the known interactions of this compound, it can be used as a 3D query in virtual screening campaigns. researchgate.net Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov By filtering compound databases for molecules that match the pharmacophoric features of this compound, researchers can efficiently identify novel compounds with potentially similar biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process.

An example of a pharmacophore model for this compound might include:

One hydrogen bond acceptor (from the acetyl group).

One hydrogen bond donor (from the amide group).

One aromatic ring feature.

One hydrophobic feature (from the cyclobutyl group).

Free Energy Perturbation (FEP) and Related Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of two ligands to a common protein target. cresset-group.com This technique is particularly useful for guiding lead optimization by predicting how small chemical modifications to a parent molecule, such as this compound, will affect its binding potency.

FEP calculations involve creating a thermodynamic cycle that connects the two ligands in their free and protein-bound states. By simulating the "alchemical" transformation of one ligand into the other in both environments, the difference in the free energy of binding can be calculated. While computationally demanding, FEP can provide highly accurate predictions of binding affinity, often within 1 kcal/mol of experimental values. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved activity, thereby saving time and resources.

A hypothetical FEP study on this compound analogs could yield the following predictive data:

Modification to ScaffoldPredicted ΔΔG (kcal/mol)Interpretation
Replace cyclobutyl with cyclopentyl-0.8Increased binding affinity
Add a hydroxyl group to the phenyl ring+1.2Decreased binding affinity
Replace acetyl with a cyano group-0.5Increased binding affinity

De Novo Design Strategies Based on the this compound Scaffold

De novo design refers to the computational generation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. arxiv.org Using the this compound scaffold as a starting point, de novo design algorithms can explore new chemical space by growing or modifying the molecule within the constraints of the target's active site.

These algorithms can suggest novel R-group substitutions or even entirely new molecular frameworks that retain the key binding interactions of the original scaffold while potentially improving properties such as potency, selectivity, or metabolic stability. nih.gov This approach can lead to the discovery of innovative drug candidates that may not have been conceived through traditional medicinal chemistry approaches. The resulting designs are then prioritized based on computational scoring functions that predict their binding affinity and drug-likeness. nih.gov

In Silico Prediction of In Vitro ADMET Properties (Excluding Human-Specific Models)

In addition to predicting a compound's interaction with its therapeutic target, computational methods are also used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govresearchgate.net Early prediction of these properties is crucial for avoiding late-stage failures in drug development. nih.gov

For this compound, various in silico models can be used to predict its physicochemical properties and its behavior in in vitro assay systems. These models are typically built using machine learning algorithms trained on large datasets of experimentally determined ADMET data.

By predicting metabolic liabilities early in the design process, chemists can make structural modifications to block or slow down metabolism, thereby improving the pharmacokinetic profile of the compound. For example, if the acetyl group of this compound is predicted to be a major site of metabolism, it could be replaced with a more metabolically stable functional group.

The table below shows example in silico ADMET predictions for this compound:

PropertyPredicted ValueInterpretation
LogP (Octanol-water partition coefficient)2.5Good balance of hydrophilicity and lipophilicity for cell permeability.
Aqueous Solubility (LogS)-3.0Moderately soluble.
In Vitro Metabolic Stability (t½ in liver microsomes)45 minPredicted to have moderate metabolic stability.
Cytochrome P450 2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.

Plasma Protein Binding Predictions (In Vitro Models)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. daneshyari.com Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target receptors. biorxiv.org In vitro models are indispensable tools in early drug discovery for predicting the plasma protein binding (PPB) of novel compounds like this compound. simulations-plus.com These assays provide crucial data to guide lead optimization and candidate selection. nih.gov

Commonly employed in vitro methods for determining PPB include equilibrium dialysis (ED), ultrafiltration (UF), and ultracentrifugation. biorxiv.org Equilibrium dialysis is often regarded as the gold standard due to its accuracy. nih.gov This method involves a semi-permeable membrane separating a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound fraction.

Ultrafiltration is a faster method that uses a semi-permeable filter to separate the free drug from the protein-bound drug by centrifugation. inotiv.com Ultracentrifugation achieves the same separation based on the differential sedimentation of proteins and the much smaller drug molecules under high centrifugal force. biorxiv.org Another technique, equilibrium gel filtration, can also be used, particularly for highly bound compounds. nih.gov

These studies typically measure binding to the most abundant plasma proteins, human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG). daneshyari.comscielo.org.mx HSA primarily binds acidic and neutral drugs, while AAG has a higher affinity for basic and neutral compounds. scielo.org.mx The data generated from these assays are vital for developing quantitative structure-activity relationship (QSAR) models to predict the PPB of new chemical entities. simulations-plus.com

Table 1: Illustrative In Vitro Plasma Protein Binding Data for this compound Note: The following data are hypothetical and presented for illustrative purposes to demonstrate typical results from in vitro plasma protein binding assays.

Plasma ProteinAssay MethodCompound Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
Human Serum Albumin (HSA)Equilibrium Dialysis185.20.148
Human Serum Albumin (HSA)Equilibrium Dialysis1084.90.151
α1-Acid Glycoprotein (AAG)Equilibrium Dialysis165.70.343
α1-Acid Glycoprotein (AAG)Equilibrium Dialysis1064.80.352
Human PlasmaUltrafiltration588.50.115

Permeability Predictions Across Biological Membranes (In Vitro Models)

The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is a key factor for its oral bioavailability. nih.gov In vitro permeability models are widely used to predict the absorption of drug candidates like this compound. The two most common and complementary assays are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govingentaconnect.com

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with morphological and functional similarities to the human small intestine epithelium, including the presence of tight junctions, metabolic enzymes, and transporter proteins. iipseries.orgmedium.com In this assay, the compound is added to the apical (donor) side of the cell monolayer, and its appearance on the basolateral (receiver) side is measured over time. medium.com The resulting apparent permeability coefficient (Papp) is used to classify compounds as having low, moderate, or high permeability. medium.commdpi.com The Caco-2 model has the advantage of being able to identify compounds that are substrates for active transport mechanisms (uptake or efflux). nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, higher-throughput alternative that predicts passive transcellular permeability. nih.gov This assay uses a filter plate coated with an artificial lipid membrane that separates a donor well from an acceptor well. iipseries.org PAMPA is a cost-effective method for screening large numbers of compounds for their ability to diffuse passively across a lipid barrier. nih.govingentaconnect.com Comparing the results from PAMPA and Caco-2 assays can provide insights into the transport mechanism of a compound; for instance, higher permeability in PAMPA than in Caco-2 may suggest that the compound is a substrate for an efflux transporter. nih.gov

Table 2: Illustrative In Vitro Permeability Data for this compound Note: The following data are hypothetical and presented for illustrative purposes to demonstrate typical results from in vitro permeability assays.

Assay ModelDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Absorption
Caco-2Apical to Basolateral (A-B)12.5HighHigh
Caco-2Basolateral to Apical (B-A)15.1--
PAMPA (pH 7.4)-14.8HighHigh

In Vitro Metabolic Stability and Drug Metabolizing Enzyme Interactions of 3 Acetyl N Cyclobutylbenzamide

Metabolic Stability Assessment in Preclinical In Vitro Systems (e.g., liver microsomes, hepatocytes)

No studies detailing the metabolic stability of 3-Acetyl-N-cyclobutylbenzamide in common in vitro systems such as human liver microsomes (HLM) or cryopreserved human hepatocytes have been published. Metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo half-life and clearance. These experiments typically measure the rate at which the parent compound is consumed over time when incubated with these enzyme-rich preparations. The absence of such data means that the intrinsic clearance and predicted hepatic clearance of this compound are currently unknown.

Identification of Major Metabolites in In Vitro Systems Using Advanced Techniques

There is no available information on the metabolites of this compound that may be formed in in vitro systems. The identification of major metabolites is a critical step in drug development, often accomplished using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This process helps to understand the biotransformation pathways of a compound and to identify any potentially active or reactive metabolites. Common metabolic pathways for analogous compounds can involve oxidation, hydroxylation, and dealkylation. However, without specific experimental data for this compound, its metabolic fate remains speculative.

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450s, UGTs) Involved in this compound Biotransformation

The specific enzymes responsible for the metabolism of this compound have not been identified in published research. Typically, studies using recombinant human cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) are conducted to pinpoint the key enzymes involved in a compound's biotransformation. This information is vital for predicting potential drug-drug interactions. For many benzamide-containing compounds, CYP enzymes, particularly the CYP3A subfamily, are known to play a significant role in metabolism. nih.gov However, without dedicated studies, the involvement of these or other enzymes in the metabolism of this compound is unconfirmed.

Enzyme Inhibition/Induction Studies of Drug-Metabolizing Enzymes by this compound in In Vitro Systems

No data is available concerning the potential of this compound to inhibit or induce major drug-metabolizing enzymes. Enzyme inhibition and induction studies are essential for assessing the risk of a new chemical entity causing drug-drug interactions when co-administered with other medications. These in vitro assays measure the ability of a compound to decrease (inhibit) or increase (induce) the activity of specific CYP enzymes. The lack of such studies for this compound means its potential to alter the pharmacokinetics of other drugs is unknown.

Advanced Analytical Methodologies for Research Applications of 3 Acetyl N Cyclobutylbenzamide

High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro Samples

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone for identifying and structurally elucidating the metabolites of research compounds from in vitro systems like human liver microsomes or hepatocytes. nih.gov This technique provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the confident determination of elemental compositions for both the parent compound and its metabolites. diva-portal.org

In the context of 3-Acetyl-N-cyclobutylbenzamide, in vitro incubation would be followed by analysis using a system such as a liquid chromatography-quadrupole time of flight-high-resolution mass spectrometer (LC-QTOF-HRMS). nih.govresearchgate.net The full-scan data acquisition, combined with data mining algorithms, enables the detection of expected and unexpected metabolic products. nih.gov Common metabolic pathways for compounds containing amide and aromatic functionalities include oxidation (hydroxylation), N-dealkylation, and subsequent conjugation reactions like glucuronidation. nih.govresearchgate.net The precise mass data obtained from HRMS is critical for distinguishing between isobaric metabolites and assigning correct molecular formulas, which is the first step in structural elucidation. ijpras.com

Illustrative Data Table: Potential Metabolites of this compound Identified by HRMS

This table represents hypothetical data for illustrative purposes.

Potential Metabolite Biotransformation Molecular Formula Calculated Exact Mass (m/z) [M+H]⁺ Observed Mass (m/z) [M+H]⁺ Mass Error (ppm)
M1 Monohydroxylation (Aromatic Ring) C₁₃H₁₅NO₂ 218.1125 218.1121 -1.8
M2 Monohydroxylation (Cyclobutyl Ring) C₁₃H₁₅NO₂ 218.1125 218.1129 +1.8
M3 N-Dealkylation C₉H₉NO₂ 164.0655 164.0653 -1.2
M4 Dihydroxylation C₁₃H₁₅NO₃ 234.1074 234.1070 -1.7

Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Purity Assessment and Stability Studies in Research Solutions

Chromatographic methods are indispensable for determining the purity of a compound and assessing its stability under various conditions. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for non-volatile compounds like this compound. These methods separate the parent compound from impurities and degradation products, allowing for accurate quantification.

A stability-indicating UPLC method would be developed and validated according to ICH guidelines to ensure it is specific, accurate, precise, and robust. nih.govscispace.com Such a method is crucial for stability studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to understand its intrinsic stability. nih.gov The separation would typically be achieved on a reversed-phase column (e.g., C18) with a suitable mobile phase, and detection would be performed using a UV detector. The ability of the method to resolve the main peak from all potential degradation products is what qualifies it as "stability-indicating." nih.govsemanticscholar.org

Illustrative Data Table: Stability of this compound in Research Solution under Stress Conditions

This table represents hypothetical data for illustrative purposes based on a validated UPLC method.

Stress Condition Time Point % Parent Compound Remaining Observations
0.1 N HCl 24 hours 85.2% Major degradation peak at RRT 0.85
0.1 N NaOH 24 hours 45.7% Multiple degradation products observed
3% H₂O₂ 24 hours 92.1% Minor degradation peak at RRT 1.15
60°C Heat 48 hours 98.9% Compound is thermally stable
Photolytic (UV Light) 48 hours 96.5% Minor degradation observed

Advanced NMR Spectroscopy for Conformational and Intermolecular Interaction Studies (e.g., 2D NMR, ligand-protein NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for gaining atomic-level insights into the structure, conformation, and interactions of molecules in solution. peakproteins.com

For conformational analysis, 1D and 2D NMR techniques can probe the structure of this compound. The amide bond within the benzamide (B126) moiety can exhibit restricted rotation, potentially leading to the presence of different rotational isomers (rotamers) in solution. scielo.brresearchgate.net Variable temperature NMR studies can provide information on the energy barrier of this rotation.

For studying intermolecular interactions with a biological target, several NMR approaches are employed. researchgate.net

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective for screening and validating binding. nih.gov These methods can confirm that this compound interacts with a target protein without the need for isotopic labeling of the protein. peakproteins.comnih.gov

Protein-Observed NMR: If the target protein is isotopically labeled (typically with ¹⁵N), a ¹H-¹⁵N HSQC spectrum can be recorded. researchgate.net Upon addition of this compound, changes in the chemical shifts of specific amino acid residues (Chemical Shift Perturbations, or CSPs) can map the binding site on the protein surface. peakproteins.comresearchgate.net

2D NMR: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on the ligand-protein complex can reveal through-space proximities between protons on the ligand and protons on the protein, providing crucial restraints for building a 3D model of the complex. universiteitleiden.nlmdpi.com

Illustrative Data Table: Chemical Shift Perturbations in a Target Protein upon Binding to this compound

This table represents hypothetical data for illustrative purposes.

Residue Number Amino Acid Chemical Shift Change (Δδ, ppm) Location in Protein
25 Valine 0.35 Binding Pocket Floor
48 Leucine 0.28 Hydrophobic Groove
49 Glycine 0.19 Hinge Region
76 Tyrosine 0.41 Binding Pocket Wall
95 Alanine 0.02 Distant Loop (No significant interaction)

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance)

Biophysical techniques provide quantitative data on the binding affinity and kinetics of a ligand-target interaction. Surface Plasmon Resonance (SPR) is a widely used label-free method for this purpose. nih.govresearchgate.net In an SPR experiment, the target protein is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface, and the binding is monitored in real time. nih.gov

The resulting data can be analyzed to determine key kinetic and equilibrium parameters:

Association Rate Constant (k_on): The rate at which the ligand binds to the target.

Dissociation Rate Constant (k_off): The rate at which the ligand-target complex dissociates.

Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity. dergipark.org.tr

This information is critical for ranking compounds, understanding structure-activity relationships, and guiding the optimization of lead compounds in drug discovery. researchgate.netresearchgate.net

Illustrative Data Table: Kinetic and Affinity Parameters for the Interaction of this compound with a Target Protein Measured by SPR

This table represents hypothetical data for illustrative purposes.

Analyte k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (nM)

Future Directions and Emerging Research Avenues for 3 Acetyl N Cyclobutylbenzamide

Exploration of Novel Biological Targets for the Benzamide (B126) Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Future research should systematically explore novel targets for 3-Acetyl-N-cyclobutylbenzamide, moving beyond established interactions. The versatility of the benzamide core suggests potential activity against enzymes, receptors, and protein-protein interactions that have not yet been investigated for this specific derivative.

Key areas for exploration include:

Enzyme Inhibition: Many benzamide derivatives are known to be potent enzyme inhibitors. For instance, Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, has been identified as a therapeutic target for novel benzamide derivatives in cancer therapy. nih.gov Another potential target is the bacterial cell division protein FtsZ, which has been a focus for developing new antimicrobial agents based on the benzamide structure. mdpi.commdpi.com

Glucokinase Activation: Benzamide derivatives have been investigated as glucokinase activators (GK-A), which play a role in regulating blood glucose levels. nih.gov This presents a potential therapeutic avenue in the context of metabolic diseases like type-2 diabetes mellitus. nih.gov

Receptor Modulation: The structural motifs within this compound could allow for interaction with various cellular receptors. Computational docking studies and high-throughput screening assays could uncover affinities for receptors involved in neurological, inflammatory, or oncological pathways. For example, novel benzamide-type binders have been developed for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, which is a significant target in the design of proteolysis-targeting chimeras (PROTACs). chemrxiv.orgacs.org

Antimicrobial and Antifungal Activity: The benzamide chemical class has demonstrated a broad spectrum of antimicrobial and antifungal activities. nanobioletters.comnih.gov Systematic screening of this compound against a panel of pathogenic bacteria and fungi could reveal previously unknown antimicrobial potential. nanobioletters.comnih.gov

Potential Biological Target ClassSpecific ExampleTherapeutic AreaRationale for Exploration
EnzymesPoly(ADP-ribose) polymerase-1 (PARP-1)OncologyBenzamide derivatives have shown potent PARP-1 inhibitory effects, crucial for DNA damage repair in cancer cells. nih.gov
EnzymesFtsZInfectious DiseaseThis essential bacterial cell division protein is a validated target for benzamide-based antimicrobials. mdpi.commdpi.com
Metabolic RegulatorsGlucokinase (GK)Metabolic DisordersThe benzamide scaffold has been used to develop glucokinase activators for managing hyperglycemia. nih.gov
E3 LigasesCereblon (CRBN)Oncology / Protein DegradationNovel benzamide-type ligands for CRBN are being developed for use in PROTACs to degrade disease-causing proteins. chemrxiv.orgacs.org
Angiogenesis RegulatorsVEGFR-2OncologyBenzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2. tandfonline.com

Application in Combination Therapies (In Vitro Studies for Synergistic Effects)

The investigation of this compound in combination with other therapeutic agents is a critical next step. In vitro studies are essential to identify synergistic or additive effects that could lead to more effective treatment strategies. Such studies often reveal mechanisms of action and can overcome potential drug resistance.

Future research in this area would involve:

Screening with Standard-of-Care Drugs: Assessing the compound's effects in combination with established drugs for various diseases. For example, studies have shown that phytochemicals can enhance the efficacy of chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922) in cancer cell lines. mdpi.com

Investigating Synergistic Mechanisms: If synergy is observed, subsequent studies would aim to uncover the underlying molecular mechanisms. This could involve enhanced target inhibition, effects on parallel signaling pathways, or inhibition of drug efflux pumps.

Triple Combination Studies: Exploring more complex combinations could yield significant therapeutic advantages. Research on triple combination therapies involving chemotherapy, ultrasound with microbubbles, and radiotherapy has demonstrated synergistic effects on cancer cell death in vitro. nih.gov

Development of Advanced Delivery Systems for In Vitro Research (e.g., nanoparticles for cellular uptake studies)

To improve the efficacy of this compound in cellular assays and to overcome potential issues like poor solubility, advanced delivery systems can be developed. Nanoparticle-based systems are particularly promising for enhancing cellular uptake and ensuring sustained intracellular concentrations during in vitro experiments. nih.govnih.gov

Key approaches include:

Polymeric Nanoparticles: These can be engineered for controlled drug release and are often biocompatible and biodegradable. frontiersin.org

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate hydrophobic compounds, improving their stability and facilitating transport across cell membranes. researchgate.net

Surface Functionalization: Modifying the surface of nanoparticles can improve their properties for targeted delivery and enhanced penetration of biological barriers in advanced in vitro models. nih.govfrontiersin.org

Nanoparticle TypeDescriptionPotential Application for In Vitro Research
Polymeric NanoparticlesSolid particles made from natural or synthetic polymers that can encapsulate therapeutic agents. researchgate.netEnhancing solubility and providing sustained release of the compound in cell culture media. frontiersin.org
Lipid-Based Nanoparticles (e.g., Liposomes)Vesicles composed of a lipid bilayer, capable of carrying both hydrophilic and hydrophobic molecules. researchgate.netImproving the cellular uptake of this compound by fusing with the cell membrane.
Inorganic Nanoparticles (e.g., Gold)Particles made from inorganic materials like gold, which can be easily functionalized. nih.govFacilitating imaging and tracking of the compound's uptake and distribution within cells.
Biological Nanoparticles (e.g., Exosomes)Naturally derived vesicles that exhibit inherent biocompatibility and can carry therapeutic agents. frontiersin.orgLeveraging natural cellular interaction pathways to deliver the compound with high efficiency.

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

A systems biology approach can provide a holistic understanding of the effects of this compound on cellular networks. nih.govnih.gov By integrating high-throughput data from genomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective to map the broader biological pathways modulated by the compound. drugtargetreview.combenthamscience.com

This integrative strategy involves:

Omics Profiling: Treating cells with the compound and analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Network Reconstruction: Using computational tools to build interaction networks and identify key nodes and pathways that are significantly perturbed by the compound. frontiersin.org

Hypothesis Generation: These comprehensive pathway maps can generate new hypotheses about the compound's mechanism of action, identify potential biomarkers for its activity, and suggest novel therapeutic applications. nih.gov

Artificial Intelligence and Machine Learning Applications in Benzamide Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to research on this compound and its analogs. nih.govnih.gov These computational tools can accelerate the discovery process by analyzing vast datasets to identify patterns that are not apparent to human researchers. mdpi.com

Potential applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of new benzamide derivatives before they are synthesized. astrazeneca.comnih.gov

De Novo Drug Design: Generative AI models can design novel benzamide structures with optimized properties for specific biological targets. mdpi.com

Target Identification: AI can analyze biological and clinical data to identify and validate new potential targets for which benzamide derivatives could be effective. nih.gov

Structure-Activity Relationship (SAR) Analysis: Advanced algorithms like graph neural networks can elucidate complex SARs, helping medicinal chemists make more informed decisions about which molecules to synthesize and test. astrazeneca.comresearchgate.net

Addressing Unresolved Questions and Research Gaps in the Academic Understanding of this compound

Despite its defined structure, significant research gaps exist in the academic understanding of this compound. A concerted effort to address these questions is fundamental to realizing its potential.

Primary research gaps include:

Lack of Publicly Available Biological Activity Data: The foremost gap is the absence of comprehensive screening data against a wide range of biological targets.

Unknown Mechanism of Action: For any observed biological effect, the specific molecular mechanism has yet to be elucidated.

Limited Physicochemical Characterization: Detailed studies on properties such as solubility, stability, and membrane permeability are needed to inform its potential as a research tool or therapeutic lead.

Absence of Structural Biology Data: There are no published crystal structures of this compound in complex with a biological target, which would be invaluable for understanding its binding mode and for guiding further optimization.

Future research should prioritize systematic in vitro screening, mechanism-of-action studies, and detailed physicochemical profiling to build a foundational understanding of this compound, from which more advanced investigations can be launched.

Q & A

Q. What statistical methods resolve variability in high-throughput screening (HTS) data for this compound?

  • Methodological Answer : Apply Z-factor analysis (Z >0.5 indicates robust assays). Normalize data using plate-wise controls (e.g., 1% DMSO for background). Machine learning (Random Forest) identifies outlier wells caused by precipitation (e.g., absorbance >0.2 at 600 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.